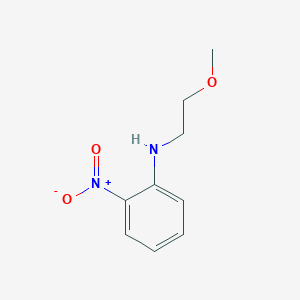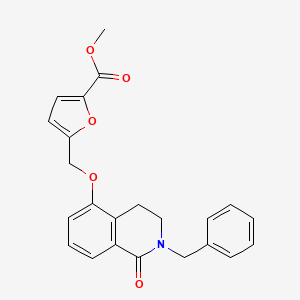
Methyl 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate is a synthetic organic compound notable for its distinct molecular structure, combining features of isoquinolines and furans
Preparation Methods
Synthetic Routes and Reaction Conditions
Initial Synthesis
The synthesis typically begins with the preparation of 2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinoline. This intermediate is often synthesized via the Pictet-Spengler reaction, which involves the condensation of a benzylamine with an aldehyde in the presence of an acid catalyst.
Next, 5-hydroxymethylfuran-2-carboxylic acid is prepared through the oxidation of a furfural derivative.
Coupling and Esterification
The key step involves coupling the two intermediates using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). This forms the intermediate 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylic acid.
Finally, esterification is achieved by treating the intermediate with methanol in the presence of an acid catalyst, resulting in the formation of Methyl 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate.
Industrial Production Methods
While detailed industrial synthesis routes can vary, they often leverage high-throughput methods to ensure efficiency and scalability. Key steps include continuous flow chemistry techniques and catalytic processes to streamline the reactions and reduce waste.
Chemical Reactions Analysis
Types of Reactions
Oxidation
Under oxidative conditions, Methyl 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate can undergo oxidation, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction
The compound can be reduced to its hydroquinone form under reductive conditions, often using reagents like sodium borohydride or lithium aluminum hydride.
Substitution
Substitution reactions can occur at the furan ring or the isoquinoline moiety. Electrophilic substitution is facilitated by the electron-rich nature of the furan ring, while nucleophilic substitution can occur at activated positions on the isoquinoline ring.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide, or osmium tetroxide.
Reduction: : Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: : Halogens, sulfonyl chlorides, or nitro compounds in the presence of suitable catalysts or activating agents.
Major Products Formed
Oxidation: : Quinones, carboxylic acids, or hydroxylated derivatives.
Reduction: : Hydroquinones or fully reduced aromatics.
Substitution: : Halogenated, sulfonated, or nitro-substituted derivatives.
Scientific Research Applications
Chemistry
Catalysis: : The compound serves as a ligand in catalytic reactions, particularly those involving metal complexes, enhancing the efficiency and selectivity of the processes.
Materials Science: : Utilized in the synthesis of novel polymeric materials with unique electronic and optical properties.
Biology
Pharmacology: : Explored for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors due to its unique molecular structure.
Bioconjugation: : Used in the development of bioconjugates for targeted drug delivery or imaging applications.
Medicine
Drug Development: : Investigated as a scaffold for the design of new drugs with improved efficacy and reduced side effects.
Diagnostic Tools: : Employed in the creation of diagnostic probes for detecting specific biological markers.
Industry
Polymer Production: : Incorporated into the production of high-performance polymers with desirable mechanical and thermal properties.
Agriculture: : Explored as a potential component in agrochemicals for improving crop protection and yield.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action of Methyl 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate depends on its application. In a biological context, it can interact with enzymes or receptors, modulating their activity through various pathways. For instance, it might inhibit specific enzymes by binding to their active sites or act as an agonist/antagonist for particular receptors.
Pathways Involved
Enzyme Inhibition: : By binding to the active site of enzymes, it can inhibit their activity, affecting various biochemical pathways.
Receptor Modulation: : Acts on specific receptors, altering signaling pathways and physiological responses.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(((2-benzyl-1-oxo-1,2,3,4-tetrahydroisoquinolin-5-yl)oxy)methyl)furan-2-carboxylate vs. Benzylisoquinoline Derivatives: : Shares structural features with other benzylisoquinoline derivatives but differs in its furan ring substitution, providing unique reactivity and properties.
This compound vs. Furan-2-carboxylate Esters: : Compared to other furan-2-carboxylate esters, it has additional complexity and functional diversity due to the isoquinoline moiety.
Uniqueness
The combination of isoquinoline and furan structures in a single molecule imparts a distinct set of chemical and biological properties. This uniqueness makes it a valuable compound for diverse applications, setting it apart from more conventional compounds with simpler structures.
Properties
IUPAC Name |
methyl 5-[(2-benzyl-1-oxo-3,4-dihydroisoquinolin-5-yl)oxymethyl]furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO5/c1-27-23(26)21-11-10-17(29-21)15-28-20-9-5-8-19-18(20)12-13-24(22(19)25)14-16-6-3-2-4-7-16/h2-11H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOWMBBOMZUTBSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(O1)COC2=CC=CC3=C2CCN(C3=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-((4-ethylphenyl)amino)acrylonitrile](/img/structure/B2535473.png)
![1-[(tert-butoxy)carbonyl]-3-(propan-2-yl)pyrrolidine-3-carboxylic acid](/img/structure/B2535474.png)
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-2-{[1-(3-methylphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2535475.png)
![Methyl 3-[(4-ethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2535477.png)

![2-Amino-4-(4-methoxyphenyl)-6-methyl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2535481.png)
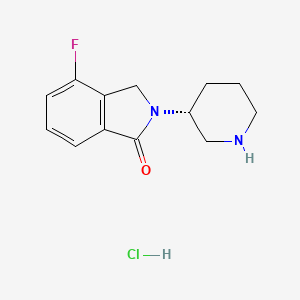
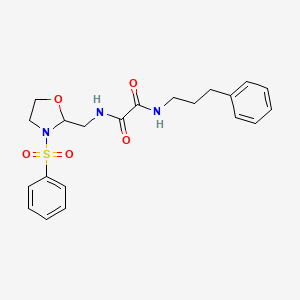
![N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2535484.png)
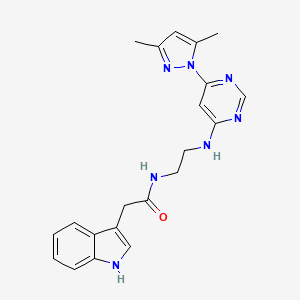
![N-(1-{3-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methyl-1,3-thiazole-4-carboxamide](/img/structure/B2535489.png)
![4-ethoxy-1-(4-fluorophenyl)-N-[(4-methoxyphenyl)methyl]-1H-pyrazole-3-carboxamide](/img/structure/B2535492.png)
